molecular formula C6H13NO B13708381 O-(5-Hexenyl)hydroxylamine

O-(5-Hexenyl)hydroxylamine

Cat. No.: B13708381
M. Wt: 115.17 g/mol
InChI Key: XBYCRMXFWHFJSI-UHFFFAOYSA-N
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Description

O-(5-Hexenyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Hexenyl)hydroxylamine typically involves the reaction of hydroxylamine with 5-hexenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(5-Hexenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to primary amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are common.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamines depending on the reactants used.

Scientific Research Applications

Chemistry: O-(5-Hexenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the formation of nitrogen-containing compounds.

Biology: In biological research, hydroxylamines are often used as probes to study enzyme mechanisms and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(5-Hexenyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the -NH-OH group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming C-N bonds in organic synthesis.

Comparison with Similar Compounds

  • O-Benzoylhydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-Dinitrophenylhydroxylamine

Comparison:

  • O-Benzoylhydroxylamine: Known for its use in electrophilic amination reactions, it is more commonly used in transition metal-catalyzed C-N bond-forming reactions.
  • Hydroxylamine-O-sulfonic acid: This compound is a strong electrophilic aminating agent and is used in various aminating reactions.
  • 2,4-Dinitrophenylhydroxylamine: This reagent is used for its ability to facilitate stereo- and regioselective bond-formation reactions.

Uniqueness of O-(5-Hexenyl)hydroxylamine: this compound is unique due to its specific structure, which includes a hexenyl group. This structure allows it to participate in unique reactions that other hydroxylamines may not be suitable for, particularly in the formation of complex organic molecules with specific functional groups.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

O-hex-5-enylhydroxylamine

InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6-8-7/h2H,1,3-7H2

InChI Key

XBYCRMXFWHFJSI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCON

Origin of Product

United States

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